9-Hydroxycalabaxanthone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Source and Chemical Properties

9-Hydroxycalabaxanthone is a natural product belonging to the class of xanthones. It is found in various plants, including Garcinia mangostana (mangosteen) and Cratoxylum formosum (Brazilian cherry).

- Chemical formula: C24H24O6 Source: National Institutes of Health, PubChem: )

- CAS number: 35349-68-9 Source: National Institutes of Health, PubChem: )

Potential Biological Activities

Research suggests that 9-Hydroxycalabaxanthone may possess various biological activities, including:

- Antimalarial properties: Studies have shown that 9-Hydroxycalabaxanthone exhibits activity against Plasmodium falciparum, the parasite responsible for malaria. Source: Gamal A Mohamed et al., "Mangostanaxanthones I and II, New Xanthones From the Pericarp of Garcinia Mangostana," Fitoterapia (2014):

- Antimicrobial activity: Research suggests that 9-Hydroxycalabaxanthone may be effective against some bacteria and fungi. Source: GlpBio, "9-Hydroxycalabaxanthone | Cas# 35349-68-9":

- Quorum sensing inhibition: 9-Hydroxycalabaxanthone may interfere with the communication system used by some bacteria, potentially reducing their virulence. Source: GlpBio, "9-Hydroxycalabaxanthone | Cas# 35349-68-9":

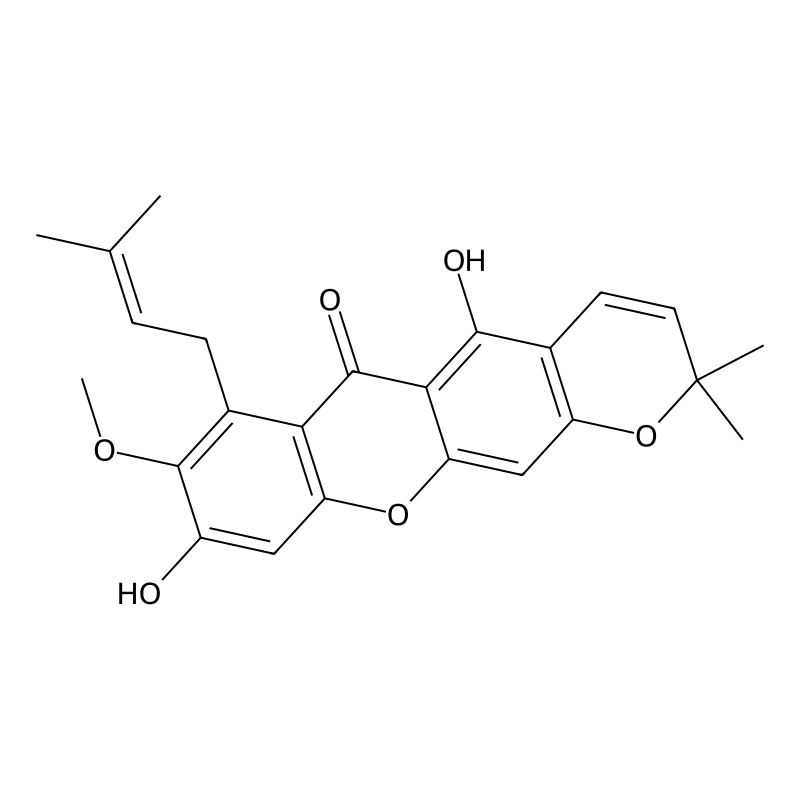

9-Hydroxycalabaxanthone is a natural compound classified as a xanthone, with the chemical formula C24H24O6 and a molecular weight of 392.45 g/mol. This compound is derived from the mangosteen plant, specifically from the pericarp of Garcinia mangostana, and it exhibits various biological activities that make it of interest in medicinal chemistry. The compound is characterized by its hydroxyl group at the 9-position of the xanthone structure, which is crucial for its biological functions and interactions.

Research suggests 9-Hydroxycalabaxanthone exhibits several biological activities, including:

- Antimalarial activity: Studies have shown that 9-Hydroxycalabaxanthone exhibits potent antimalarial properties against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria []. The exact mechanism is still under investigation, but it might involve disrupting the parasite's life cycle or interfering with its cellular processes [].

- Antimicrobial activity: Some studies suggest 9-Hydroxycalabaxanthone might possess antibacterial and antifungal properties [].

- Oxidation: The hydroxyl groups can undergo oxidation to form corresponding carbonyl compounds.

- Reduction: The compound can also be reduced to yield dihydro derivatives.

- Substitution Reactions: The aromatic system allows for electrophilic substitution, which can modify the xanthone structure further.

These reactions are significant for modifying the compound to enhance its biological activity or solubility .

Research has demonstrated that 9-hydroxycalabaxanthone possesses notable biological activities:

- Antimalarial Activity: It has been shown to inhibit the growth of Plasmodium falciparum, making it a candidate for antimalarial drug development .

- Anticancer Properties: In vitro studies indicate that this compound can inhibit the proliferation of prostate cancer cells and has antibacterial effects against Staphylococcus species .

- Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.

The synthesis of 9-hydroxycalabaxanthone can be achieved through various methods:

- Extraction from Natural Sources: It can be isolated from the pericarp of Garcinia mangostana using solvent extraction techniques.

- Chemical Synthesis: Several synthetic routes have been explored, including:

Due to its diverse biological activities, 9-hydroxycalabaxanthone has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimalarial and anticancer drugs.

- Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at promoting health and wellness.

- Cosmetics: Its skin-protective properties may allow its use in cosmetic formulations targeting oxidative stress.

Studies have explored the interactions of 9-hydroxycalabaxanthone with other compounds:

- Combination Therapy: Research indicates synergistic effects when combined with other antimalarial agents like α-mangostin and mefloquine, enhancing efficacy against malaria .

- Mechanistic Studies: Investigations into its mechanism of action reveal that it may interfere with metabolic pathways in target cells, contributing to its anticancer effects.

9-Hydroxycalabaxanthone shares structural similarities with other xanthones but exhibits unique properties due to its specific hydroxylation pattern. Here are some similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Mangostin | Xanthone with additional sugars | Antioxidant, anti-inflammatory |

| Alpha-mangostin | Hydroxylated xanthone | Antimicrobial, anticancer |

| Gamma-mangostin | Xanthone with different substitutions | Antioxidant, neuroprotective |

Uniqueness of 9-Hydroxycalabaxanthone

The unique positioning of the hydroxyl group at the 9-position enhances its solubility and reactivity compared to other xanthones. This structural feature contributes significantly to its enhanced biological activities, particularly in antimalarial and anticancer applications .

Distribution in Garcinia mangostana

9-Hydroxycalabaxanthone represents one of the major prenylated xanthones found in Garcinia mangostana L. (Clusiaceae), commonly known as mangosteen [1] [2]. This compound, also designated as Xanthone I or mangostanin, exhibits a distinctive tricyclic aromatic structure with a molecular formula of C₂₄H₂₄O₆ and molecular weight of 408.44 g/mol [1] [3]. The compound is characterized by its hydroxyl group at the 9-position of the xanthone core, which contributes significantly to its biological activity and physicochemical properties [3] [4].

Tissue-Specific Localization

The distribution of 9-hydroxycalabaxanthone within different tissues of Garcinia mangostana demonstrates marked tissue-specific accumulation patterns. The pericarp (fruit rind) serves as the primary repository for this compound, containing the highest concentrations among all plant tissues [5] [6]. Quantitative analyses have revealed that the pericarp contains substantial amounts of related xanthones, with α-mangostin and γ-mangostin reaching concentrations of approximately 100-200 mg/g and 50-100 mg/g on a wet weight basis, respectively [5].

The yellow gum that occasionally forms on the surface of the aril represents an extraordinary concentration point for xanthones, including 9-hydroxycalabaxanthone. This secretory material exhibits remarkably high xanthone content, with α-mangostin and γ-mangostin concentrations reaching 382.2 mg/g and 144.9 mg/g wet weight, respectively [5]. The formation of yellow gum appears to represent a mechanism for concentrating defensive compounds at vulnerable tissue interfaces.

In contrast, the aril (edible fruit flesh) contains significantly lower concentrations of 9-hydroxycalabaxanthone and related xanthones, typically ranging from 1-5 mg/g wet weight for major xanthones [5] [7]. This differential distribution pattern suggests that xanthones serve primarily defensive functions rather than nutritional roles within the fruit structure.

The stem bark of G. mangostana also contains notable quantities of 9-hydroxycalabaxanthone, though at intermediate concentrations compared to the pericarp [8] [6]. Phytochemical investigations of stem bark extracts have consistently identified this compound among the major xanthone constituents, with concentrations estimated at 50-100 mg/g for related xanthones [8].

Developmental Variations in Production

The biosynthesis and accumulation of 9-hydroxycalabaxanthone in Garcinia mangostana exhibits developmental stage-dependent variations. During fruit development, xanthone concentrations in the pericarp increase progressively as the fruit matures, reaching maximum levels in fully ripe fruits [9] [6]. This developmental pattern suggests that xanthone biosynthesis is closely linked to fruit maturation processes and defensive needs.

Research has demonstrated that xanthone production is influenced by environmental stress factors, including pathogen pressure and mechanical damage [9] [6]. The expression of key biosynthetic enzymes responsible for xanthone formation shows temporal regulation, with peak activity occurring during periods of maximum defensive compound accumulation [10] [11].

Seasonal variations in 9-hydroxycalabaxanthone content have been observed, with higher concentrations typically occurring during periods of increased pathogen pressure or environmental stress [6]. This temporal regulation supports the hypothesis that xanthones function as inducible defense compounds rather than constitutive metabolites.

Occurrence in Calophyllum Species

9-Hydroxycalabaxanthone has been identified in multiple species within the genus Calophyllum (Calophyllaceae), representing an important chemotaxonomic marker for this plant group [12] [13] [14]. The compound occurs predominantly in the stem bark of various Calophyllum species, where it contributes to the characteristic xanthone profile of this genus.

Calophyllum hosei has been documented as a significant source of 9-hydroxycalabaxanthone, with bioassay-guided fractionation studies leading to the isolation of this compound alongside ten other known xanthones [12]. The stem bark of this species yielded 9-hydroxycalabaxanthone through systematic phytochemical investigation, confirming its presence as a major secondary metabolite constituent.

Calophyllum depressinervosum and Calophyllum buxifolium have both been identified as sources of 9-hydroxycalabaxanthone through comprehensive phytochemical analyses [15]. These species demonstrate the widespread occurrence of this compound within the Calophyllum genus, suggesting evolutionary conservation of the biosynthetic pathways responsible for its production.

Calophyllum gracilentum from Sarawak Forest has been reported to contain 9-hydroxycalabaxanthone among twelve isolated xanthones from stem bark extracts [13]. This finding extends the geographical distribution of 9-hydroxycalabaxanthone-producing Calophyllum species to the Southeast Asian region, indicating broad ecological adaptation.

The presence of 9-hydroxycalabaxanthone in Calophyllum species appears to be associated with specific ecological niches, particularly in tropical forest environments where these trees encounter diverse pathogen communities and competitive pressures [14] [15]. The compound's occurrence in stem bark tissues suggests a primary role in protecting vascular transport systems and structural integrity.

Comparison with Other Plant Sources

The distribution of 9-hydroxycalabaxanthone across different plant families reveals interesting patterns of evolutionary convergence and divergence in xanthone biosynthesis. While the compound is predominantly associated with the Clusiaceae and Calophyllaceae families, its absence from other major xanthone-producing families such as Hypericaceae, Gentianaceae, and Moraceae highlights the specialized nature of prenylated xanthone biosynthesis [10] [11].

The Clusiaceae family represents the primary source of 9-hydroxycalabaxanthone, with over 100 species known to produce various xanthones [10] [16]. This family demonstrates the highest diversity of prenylated xanthones, with Garcinia species serving as the most prolific producers. The concentration of 9-hydroxycalabaxanthone in Clusiaceae species typically ranges from moderate to high levels, depending on tissue type and environmental conditions.

The Calophyllaceae family, formerly considered part of Clusiaceae, contains approximately 50+ species that produce xanthones, with many containing 9-hydroxycalabaxanthone [10] [16]. The separation of Calophyllaceae from Clusiaceae has provided insights into the evolutionary relationships underlying xanthone biosynthesis, suggesting that prenylated xanthone production represents an ancient biochemical pathway.

In contrast, the Hypericaceae family produces predominantly simple xanthones without the prenyl modifications characteristic of 9-hydroxycalabaxanthone [10] [11]. Species such as Hypericum perforatum synthesize compounds like hypericin and hyperforin, but lack the specific biosynthetic machinery for 9-hydroxycalabaxanthone production.

The Gentianaceae family specializes in glycosylated xanthones, producing compounds such as mangiferin and gentiopicrin, but does not synthesize 9-hydroxycalabaxanthone [10] [11]. This family's xanthone biosynthesis follows alternative pathways that emphasize glycosylation rather than prenylation.

Ecological Functions

Plant Defense Mechanisms

9-Hydroxycalabaxanthone serves multiple defensive functions within plant tissues, acting as a broad-spectrum antimicrobial agent against bacterial and fungal pathogens. The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations typically ranging from 2-128 μg/mL depending on the target organism [3] [17].

The antimicrobial mechanism of 9-hydroxycalabaxanthone involves disruption of bacterial cell wall integrity and interference with essential metabolic processes [3] [17]. The compound's tricyclic structure and hydroxyl substitution pattern contribute to its ability to penetrate microbial cell membranes and disrupt cellular homeostasis.

Antifungal activity represents another crucial defensive function of 9-hydroxycalabaxanthone, with demonstrated efficacy against various plant pathogenic fungi [17]. The compound's ability to permeabilize fungal cell membranes and inhibit essential enzymatic processes makes it particularly effective against filamentous fungi and yeasts that commonly threaten plant health.

The compound also exhibits significant activity against Plasmodium parasites, with IC₅₀ values of 1.2-1.5 μM reported for both 3D7 and K1 strains [3]. This antimalarial activity suggests that 9-hydroxycalabaxanthone may provide protection against vector-borne pathogens in tropical environments where Garcinia and Calophyllum species naturally occur.

Allelopathic Effects

The potential allelopathic properties of 9-hydroxycalabaxanthone remain an area of ongoing investigation, with limited direct evidence for its role in plant-plant chemical interactions. However, the compound's structural similarity to other known allelopathic xanthones suggests possible involvement in competitive interactions between plants [18] [19].

Xanthones as a class of compounds have been implicated in allelopathic phenomena, where they may be released into the soil environment through root exudation or leaf leachates [18] [19]. The lipophilic nature of 9-hydroxycalabaxanthone, combined with its stability in soil environments, could facilitate its persistence and bioavailability for allelopathic interactions.

The compound's potential for soil-mediated allelopathic effects may be enhanced by its ability to interact with soil microorganisms, potentially altering the rhizosphere microbial community composition in ways that favor the producing plant [18] [19]. This indirect allelopathic mechanism could provide competitive advantages in nutrient acquisition and pathogen resistance.

Root exudation patterns of 9-hydroxycalabaxanthone have not been extensively studied, but the compound's presence in stem bark tissues suggests potential for transport to root systems where it could be released into the soil environment [18]. Further research is needed to establish definitive evidence for allelopathic activity and its ecological significance.

Pollinator Interactions

The role of 9-hydroxycalabaxanthone in pollinator interactions remains largely unexplored, though its presence in reproductive tissues suggests potential involvement in plant-pollinator communication. The compound's location in pericarp tissues, which develop after pollination, indicates that any pollinator-related functions would likely occur during fruit development rather than initial flower visitation [20] [21].

The visual properties of xanthones, including their characteristic yellow coloration, may contribute to fruit attractiveness for seed dispersal agents rather than pollinators [20] [21]. The high concentrations of 9-hydroxycalabaxanthone in pericarp tissues could influence fruit coloration and thereby affect disperser attraction and seed dispersal success.

Chemical signaling through volatile derivatives of 9-hydroxycalabaxanthone remains a possibility, though direct evidence for such interactions is lacking [20] [21]. The compound's relatively high molecular weight and low volatility suggest that any airborne signaling would likely involve metabolic derivatives rather than the parent compound.

The protective function of 9-hydroxycalabaxanthone in fruits may indirectly benefit pollinator interactions by ensuring successful seed development and dispersal, thereby maintaining plant population stability and reproductive success [20] [21]. This indirect benefit to pollinator-plant mutualism represents an important ecological consideration in understanding the compound's broader significance.